9-(3,4-dimethoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one
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Overview
Description
9-(3,4-dimethoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 9-(3,4-dimethoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzyl alcohol and other precursors.
Reaction Conditions: The key steps involve cyclization and condensation reactions under controlled conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups allows for oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazinone ring or other functional groups, leading to the formation of reduced analogs.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives.
Scientific Research Applications
9-(3,4-dimethoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: Its unique structure allows for the exploration of biological interactions and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparing 9-(3,4-dimethoxybenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one with similar compounds highlights its uniqueness:
Similar Compounds: Compounds like 3,4-dimethoxybenzyl alcohol and other benzyl derivatives share some structural features.
Uniqueness: The combination of the cyclopenta[3,4]chromeno and oxazinone rings, along with the specific substitution pattern, makes this compound distinct.
List of Similar Compounds: Examples include 3,4-dimethoxybenzyl alcohol, veratryl alcohol, and other methoxy-substituted benzyl derivatives
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H25NO5 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C24H25NO5/c1-14-22-16(10-19-17-5-4-6-18(17)24(26)30-23(14)19)12-25(13-29-22)11-15-7-8-20(27-2)21(9-15)28-3/h7-10H,4-6,11-13H2,1-3H3 |
InChI Key |
TVFNMOMTIPAMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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